molecular formula C7H13NO2 B13569685 3-(Methoxymethyl)piperidin-2-one

3-(Methoxymethyl)piperidin-2-one

Cat. No.: B13569685
M. Wt: 143.18 g/mol
InChI Key: QGFVOASZGAHLAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethyl)piperidin-2-one is a heterocyclic compound featuring a six-membered piperidin-2-one ring substituted with a methoxymethyl group at the 3-position. Piperidin-2-one derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and receptor-modulating properties .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-(methoxymethyl)piperidin-2-one

InChI

InChI=1S/C7H13NO2/c1-10-5-6-3-2-4-8-7(6)9/h6H,2-5H2,1H3,(H,8,9)

InChI Key

QGFVOASZGAHLAL-UHFFFAOYSA-N

Canonical SMILES

COCC1CCCNC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)piperidin-2-one typically involves the alkylation of piperidin-2-one with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and precise control of reaction parameters ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxymethyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Methoxymethyl)piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates for treating various diseases.

    Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural differences and biological activities of 3-(Methoxymethyl)piperidin-2-one and related piperidin-2-one derivatives:

Compound Name Substituent(s) Biological Activity/Application Key Findings/Data Reference
This compound 3-(methoxymethyl) Not explicitly reported (inferred) Potential solubility enhancement [7, 12]
(E)-3-Benzylidenepiperidin-2-one (Pi1) 3-Benzylidene Antifungal (vs. Colletotrichum orbiculare) Moderate activity; structural rigidity from conjugated double bond [8]
(E)-3-(4-Methylbenzylidene)piperidin-2-one (Pi2) 3-(4-Methylbenzylidene) Antifungal Enhanced activity vs. Pi1 due to methyl group [8]
3-Amino-3-methylpiperidin-2-one 3-Amino, 3-methyl Safety profile assessed Requires first-aid measures for inhalation/ingestion [9]
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one 1-Acetyl, 3-ethyl, 2,6-di(4-methoxyphenyl) Crystallographic study Establishes molecular conformation for drug design [5]
Compound 29 () Triazine-linked phenyl group Dual FFAR1/FFAR4 allosteric modulator 55.58% yield; confirmed via ¹H NMR [1]
Key Observations:
  • Substituent Effects : The methoxymethyl group in this compound likely improves solubility compared to aromatic substituents (e.g., benzylidene in Pi1–Pi4), which may enhance bioavailability .
  • Biological Activity: While Pi1–Pi4 exhibit antifungal properties, the methoxymethyl analog’s activity remains uncharacterized in the evidence.
  • Synthetic Accessibility : Compound 29 () was synthesized with a 55.58% yield via multi-step coupling, whereas arylazopyrazole-derived amines () achieved higher yields (31.2% vs. 17.5% for alternative routes), indicating method-dependent efficiency .

Market and Research Trends

  • Commercial Analogs : (3S)-3-(methoxymethyl)morpholine () is marketed as a research chemical, underscoring industrial interest in methoxymethyl-substituted heterocycles .
  • Structural Diversity : Piperidin-2-one derivatives with acetyl, aryl, or triazine groups () demonstrate the scaffold’s adaptability in drug discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.